molecular formula C3H5BrN2O2 B075714 2-Bromopropanediamide CAS No. 1186-67-0

2-Bromopropanediamide

Cat. No.: B075714
CAS No.: 1186-67-0
M. Wt: 180.99 g/mol
InChI Key: KDBUUJSOUXNTOE-UHFFFAOYSA-N
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Preparation Methods

AT-527 is an orally bioavailable hemisulfate salt of AT-511. Here’s how it’s synthesized:

    AT-511 Synthesis: AT-511 is the precursor to AT-527. It undergoes several steps to form the active nucleotide triphosphate, AT-9010.

    Metabolism: AT-511 is metabolized in vivo to AT-9010, which acts as an RNA polymerase inhibitor, disrupting viral replication.

Chemical Reactions Analysis

    Reactions: AT-527 participates in various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the reaction type. For example

    Major Products: These reactions yield modified forms of AT-527, impacting its antiviral activity.

Scientific Research Applications

AT-527’s applications span multiple fields:

    Virology: Investigating its efficacy against various viruses, including SARS-CoV-2.

    Medicine: Assessing its potential as an oral antiviral for COVID-19 treatment.

    Chemistry: Studying its mechanism of action and interactions with viral RNA polymerase.

Mechanism of Action

    RNA Polymerase Inhibition: AT-9010, the active form of AT-527, inhibits viral RNA-dependent RNA polymerase, disrupting viral replication.

    Molecular Targets: Viral RNA polymerase and associated pathways.

Comparison with Similar Compounds

    Uniqueness: AT-527’s distinct features set it apart from other compounds.

    Similar Compounds: While AT-527 stands out, other antiviral nucleotide analogs like Remdesivir and Sofosbuvir exist.

Properties

IUPAC Name

2-bromopropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrN2O2/c4-1(2(5)7)3(6)8/h1H,(H2,5,7)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBUUJSOUXNTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30533619
Record name 2-Bromopropanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30533619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186-67-0
Record name 2-Bromopropanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30533619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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